1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a thiomorpholine ring, and a methanesulfonamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized through a series of reactions involving sulfur-containing reagents.
Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced via a nucleophilic substitution reaction.
Methanesulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole: This compound shares the chlorophenyl group but has different functional groups and applications.
4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: Another compound with a chlorophenyl group, but with a different core structure and properties.
Uniqueness
1-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S2/c18-16-4-2-1-3-15(16)13-25(21,22)19-14-17(5-9-23-10-6-17)20-7-11-24-12-8-20/h1-4,19H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPKWMQDBOXGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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